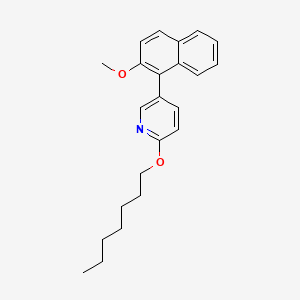![molecular formula C17H12N2 B14187837 1h-Indolo[3,2-e][1]benzazocine](/img/structure/B14187837.png)
1h-Indolo[3,2-e][1]benzazocine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indolo3,2-ebenzazocine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of a broader class of indole derivatives, which are known for their diverse biological activities and potential therapeutic applications. The unique structure of 1H-Indolo3,2-ebenzazocine, which includes an indole moiety fused with a benzazocine ring, contributes to its distinct chemical properties and biological activities.
Méthodes De Préparation
The synthesis of 1H-Indolo3,2-ebenzazocine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the synthesis may start with the formation of an indole derivative, followed by a series of cyclization and functionalization steps to construct the benzazocine ring. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial production methods for 1H-Indolo3,2-ebenzazocine are less documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
1H-Indolo3,2-ebenzazocine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the indole or benzazocine rings. .
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various hydro derivatives.
Applications De Recherche Scientifique
1H-Indolo3,2-e
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound has shown significant antiproliferative activity against various cancer cell lines, making it a candidate for anticancer drug development
Medicine: Its ability to destabilize microtubules suggests potential use in cancer therapy, particularly in targeting rapidly dividing cells
Industry: While specific industrial applications are less documented, its unique chemical properties may be leveraged in the development of new materials or chemical processes.
Mécanisme D'action
The primary mechanism by which 1H-Indolo3,2-ebenzazocine exerts its biological effects is through the destabilization of microtubules. This compound binds to the colchicine site on tubulin, inhibiting tubulin polymerization and leading to the disassembly of microtubules. This disruption of the microtubule network interferes with cell division, ultimately inducing apoptosis in cancer cells . Molecular modeling studies have confirmed the binding affinity of 1H-Indolo3,2-ebenzazocine to the colchicine site, supporting its potential as a microtubule-targeting agent .
Comparaison Avec Des Composés Similaires
1H-Indolo3,2-ebenzazocine can be compared to other indole derivatives and benzazocine compounds:
Indolo[2,3-e]benzazocines: These compounds share a similar core structure but differ in the position of the indole moiety. .
Indolo[2,3-f]benzazonines: These compounds have a nine-membered ring instead of the eight-membered benzazocine ring. .
The uniqueness of 1H-Indolo3,2-ebenzazocine lies in its specific structural configuration, which contributes to its distinct binding properties and biological activities.
Conclusion
1H-Indolo3,2-ebenzazocine is a compound of significant interest due to its unique structure and diverse biological activities Its potential applications in chemistry, biology, medicine, and industry make it a valuable subject of ongoing research
Propriétés
Formule moléculaire |
C17H12N2 |
|---|---|
Poids moléculaire |
244.29 g/mol |
Nom IUPAC |
(1E,10Z)-8,19-diazatetracyclo[10.7.0.02,7.013,18]nonadeca-1,4,6,8,10,12,14,16,18-nonaene |
InChI |
InChI=1S/C17H12N2/c1-4-10-16-12(6-1)13-8-5-11-18-15-9-3-2-7-14(15)17(13)19-16/h1-6,8-11H,7H2/b8-5-,17-14+,18-11? |
Clé InChI |
OYEXKRWKLGUINI-YQAVAPKVSA-N |
SMILES isomérique |
C\1C=CC=C2/C1=C/3\C(=C4C=CC=CC4=N3)/C=C\C=N2 |
SMILES canonique |
C1C=CC=C2C1=C3C(=C4C=CC=CC4=N3)C=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-1-chloro-3-methyl-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14187755.png)
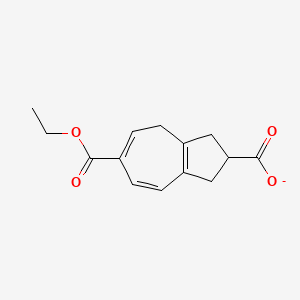
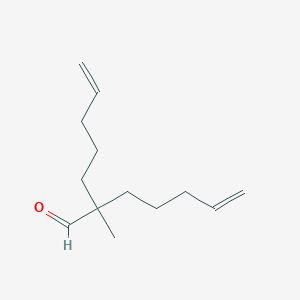
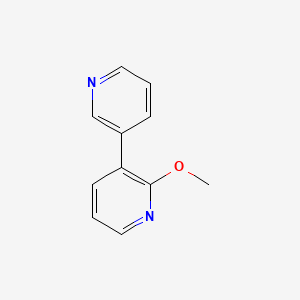
![3-{[2,5-Bis(dodecyloxy)-4-iodophenyl]ethynyl}-1,10-phenanthroline](/img/structure/B14187793.png)
![1-Methyl-4-(propan-2-yl)bicyclo[2.2.2]octane-2,3-dicarboxylic acid](/img/structure/B14187805.png)
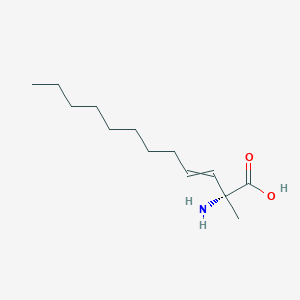
![4-tert-Butyl-2-[(4-nitrophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14187815.png)
![4-{5-[(Piperidin-1-yl)methyl]thiophen-2-yl}benzoic acid](/img/structure/B14187816.png)

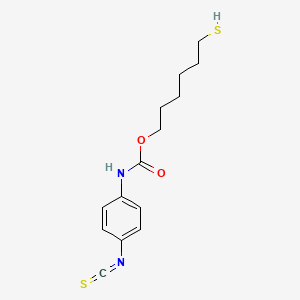
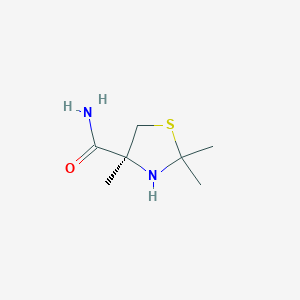
![N-[3-(Aminomethyl)-4-(ethanesulfonyl)phenyl]pentanamide](/img/structure/B14187832.png)
